N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide
Description
N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a tetrahydropyran (oxan-4-yl) group at the 3-position and an acetamide-linked 4-(trifluoromethoxy)phenyl moiety. The tetrahydropyran moiety may improve pharmacokinetic properties by modulating solubility and membrane permeability.
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4/c18-17(19,20)26-13-3-1-11(2-4-13)9-14(24)21-10-15-22-16(23-27-15)12-5-7-25-8-6-12/h1-4,12H,5-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXFPKXHAMJHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the tetrahydro-2H-pyran ring: This step often involves the use of tetrahydro-2H-pyran-4-yl derivatives, which can be synthesized via hydrogenation of the corresponding pyran derivatives.
Attachment of the trifluoromethoxyphenyl group: This is usually done through nucleophilic substitution reactions, where a trifluoromethoxy-substituted phenyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the oxadiazole and trifluoromethoxy groups suggests potential interactions with proteins or nucleic acids, influencing their function.
Comparison with Similar Compounds
Oxadiazole-Containing Derivatives
- Antimicrobial Oxadiazoles (): Compounds like 5-(4-nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole share the oxadiazole core but lack the acetamide and tetrahydropyran groups. These derivatives exhibit antimicrobial activity, suggesting the oxadiazole scaffold’s role in targeting microbial enzymes or membranes. The absence of the trifluoromethoxy group in these analogues may reduce their binding affinity compared to the target compound .
- FLAP Inhibitor BI 665915 (): This compound contains a 1,2,4-oxadiazole ring linked to a pyrazole and acetamide group. Like the target compound, it demonstrates excellent pharmacokinetics (e.g., low predicted human clearance) due to optimized lipophilicity from cyclic substituents. However, BI 665915’s pyrazole and pyrimidine groups diverge structurally, highlighting the target compound’s unique tetrahydropyran substitution .
Trifluoromethoxy and Acetamide Derivatives
- Aminotriazines (): Compound 52 (N-(2-methyl-3-((4-(4-((4-(trifluoromethoxy)benzyl)oxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) shares the trifluoromethoxy and acetamide motifs.
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): This analogue replaces oxadiazole with a thiadiazole ring and substitutes fluorine for trifluoromethoxy. The reduced electronegativity of fluorine may lower metabolic stability, underscoring the advantage of the trifluoromethoxy group in the target compound .
Metabolic Stability and Lipophilicity
The tetrahydropyran group in the target compound likely enhances metabolic stability compared to simpler alkyl chains (e.g., ethyl in ’s 2-[4-(propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide). The trifluoromethoxy group’s logP contribution (~1.0–1.5) surpasses methoxy or fluorine, improving blood-brain barrier penetration relative to compounds like N-(3-fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () .
Tabulated Comparison of Key Analogues
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and pharmacology. This article aims to synthesize existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure combining an oxadiazole ring, an oxane moiety, and a trifluoromethoxy-substituted phenyl group. Its molecular formula is CHFNO, with a molecular weight of approximately 363.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 363.31 g/mol |
| IUPAC Name | This compound |
Anticancer Potential
Research has indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study published in Molecules evaluated various oxadiazole derivatives against human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer). The results showed that these compounds effectively reduced cell viability in a dose-dependent manner, with some derivatives demonstrating cytotoxic effects superior to standard chemotherapeutics like Cisplatin and Doxorubicin .
Key Findings:
- Cell Viability Reduction: At concentrations of 10 µM and 50 µM, the oxadiazole derivatives reduced cell viability significantly (up to 73.2% for HT-29 cells) .
- Apoptosis Induction: The compounds induced apoptosis in MDA-MB-231 cells, with apoptosis rates ranging from 45.2% to 62.7% depending on the compound structure .
The anticancer activity of this compound can be attributed to several mechanisms:
- Inhibition of Growth Factors : The compound may inhibit key growth factors such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF), which are crucial for tumor growth and angiogenesis .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound altered the cell cycle distribution in cancer cells, leading to increased S-phase populations and reduced G0/G1 phase cells .
- DNA Interaction : The oxadiazole derivatives have been shown to interact with DNA structures, potentially disrupting replication and transcription processes essential for cancer cell survival .
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives similar to this compound:
- Study on Apoptosis Induction : A study demonstrated that specific oxadiazole derivatives led to significant apoptosis in breast cancer cell lines through mitochondrial pathway activation .
- Toxicological Assessment : Toxicity studies using Daphnia magna indicated low toxicity levels for certain oxadiazole compounds, suggesting favorable safety profiles for further development as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
